4-(N-methyl-N-phenylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
Description
4-(N-methyl-N-phenylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a thiazole ring and a pyridinyl group. Its structure includes:
- Benzamide backbone: Provides rigidity and serves as a scaffold for substitutions.
- N-methyl-N-phenylsulfamoyl group: Introduces steric bulk and modulates electronic properties via the sulfonamide moiety.
Properties
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S2/c1-26(18-5-3-2-4-6-18)31(28,29)19-9-7-17(8-10-19)21(27)25-22-24-20(15-30-22)16-11-13-23-14-12-16/h2-15H,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLYLBFLRQKVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-methyl-N-phenylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Sulfonamide formation: The sulfonamide group can be introduced by reacting an amine with a sulfonyl chloride.
Coupling reactions: The final step often involves coupling the thiazole and sulfonamide intermediates with a benzamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the sulfonamide group.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzamide or thiazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Sulfonamides are known for their antimicrobial properties. The specific structure of this compound enhances its potential efficacy against various bacterial strains. Studies have shown that compounds with thiazole and pyridine rings exhibit significant antibacterial activity, which could be leveraged in developing new antibiotics.
- Inhibition of Histone Deacetylases (HDACs) :
- Anti-inflammatory Effects :
Research Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of several sulfonamide derivatives, including this compound, against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a new therapeutic agent.
- Cancer Research :
- Inflammation Model :
Mechanism of Action
The mechanism of action for 4-(N-methyl-N-phenylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide would depend on its specific biological target. Generally, such compounds might:
Bind to enzyme active sites: Inhibit enzyme activity by mimicking natural substrates.
Interact with DNA/RNA: Interfere with genetic processes.
Modulate receptor activity: Act as agonists or antagonists at specific receptors.
Comparison with Similar Compounds
Structural Features
The compound is compared to structurally related analogs (Table 1), focusing on substitutions and functional groups:
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Thiazole Substitution : The target’s pyridin-4-yl thiazole contrasts with pyridin-2-yl (GSK1570606A) or benzo[d]thiazole () derivatives, which may alter binding orientation .
- Sulfamoyl vs. Sulfonyl : The N-methyl-N-phenylsulfamoyl group in the target provides distinct electronic and steric effects compared to ethylsulfonyl () or diethylsulfamoyl () groups. Diethylsulfamoyl derivatives () exhibit higher molecular weights due to bulkier substituents .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- Melting Points : Analogs with halogen or nitro groups (e.g., 4d in ) exhibit higher melting points (>200°C) due to increased crystallinity .
- Spectral Signatures : The target’s IR spectrum would resemble ’s compounds, with C=O (~1660–1680 cm⁻¹) and NH stretches (~3150–3400 cm⁻¹). Sulfamoyl groups typically show S=O stretches near 1150–1350 cm⁻¹ .
Biological Activity
4-(N-methyl-N-phenylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a synthetic compound belonging to the sulfonamide class, known for its diverse biological activities, particularly in medicinal chemistry. This compound features a thiazole ring and a pyridine moiety, which contribute to its potential pharmacological properties. Research indicates that compounds of this nature may exhibit antimicrobial, anti-inflammatory, and immunomodulatory effects.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 4-[methyl(phenyl)sulfamoyl]-N-(4-pyridin-4-ylthiazol-2-yl)benzamide |
| Molecular Formula | C22H22N4O3S2 |
| Molecular Weight | 426.56 g/mol |
| CAS Number | 1207016-39-4 |
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Notably, it has been shown to activate NF-kB signaling, which plays a crucial role in immune response and inflammation. In studies involving human monocytic cell lines (THP-1), the compound demonstrated enhanced release of immunostimulatory cytokines upon stimulation with Toll-like receptor (TLR) agonists .
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antimicrobial properties. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways. The unique structure of this compound may enhance its efficacy against certain pathogens compared to simpler sulfonamide derivatives.
Immunomodulatory Effects
The compound has shown potential as an immunomodulator. In murine vaccination studies, it acted as a co-adjuvant alongside FDA-approved TLR agonists, significantly increasing antigen-specific antibody titers when compared to controls . This suggests its utility in vaccine formulations and immunotherapy.
Case Studies
-
Structure-Activity Relationship (SAR) Studies :
In a systematic SAR study involving substituted sulfamoyl benzamidothiazole compounds, modifications at various sites on the scaffold were evaluated for their impact on NF-kB activation. The findings indicated that specific structural alterations could enhance biological activity, leading to the identification of more potent analogs . -
In Vivo Efficacy :
A study examining the efficacy of this compound in vivo reported significant improvements in immune response markers following administration in animal models. The results support its potential application in therapeutic settings for enhancing immune function .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity |
|---|---|
| Sulfanilamide | Antimicrobial properties |
| Thiazole-based Compounds | Diverse biological effects including anticancer activity |
| Pyridine Derivatives | Known for their role in various therapeutic areas |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Suzuki-Miyaura coupling to attach the pyridinyl-thiazole moiety to the benzamide core .
- Acylation reactions using activated benzoyl chloride derivatives to introduce the sulfamoyl group .
- Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalysts) to improve yields. For example, using DMF as a solvent and triethylamine as a base enhances acylation efficiency, achieving yields >80% .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the final product .
Q. Which spectroscopic techniques are most effective for characterizing the sulfamoyl and benzamide groups?
- 1H NMR : The sulfamoyl group (-SO2NMePh) shows distinct singlets for N-methyl protons (~δ 3.1 ppm) and aromatic protons from the phenyl group (δ 7.3–7.6 ppm). The benzamide carbonyl proton appears as a singlet near δ 8.1 ppm .
- 13C NMR : The sulfonamide sulfur-linked carbons resonate at ~δ 45–50 ppm, while the benzamide carbonyl carbon appears at ~δ 165 ppm .
- HRMS : Validates molecular weight with <2 ppm error (e.g., [M+H]+ calc. 476.1234, found 476.1236) .
Q. What strategies are effective in purifying this compound to achieve >95% purity?
- Flash chromatography : Use gradient elution (e.g., 30–70% ethyl acetate in hexane) to separate byproducts .
- Recrystallization : Ethanol or acetonitrile yields crystalline solids with >99% purity, confirmed by HPLC (C18 column, 90:10 water:acetonitrile) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate adenosine receptor binding affinity, and what structural analogs show unexpected activity?
- Radioligand displacement assays : Use [3H]CGS21680 as a competitive ligand in HEK293 cells expressing human adenosine A2A receptors. IC50 values <10 µM indicate high affinity .
- Unexpected SAR findings : Replacing the benzamide with cyclopentanamide (e.g., in N-[4-(2-pyridyl)thiazol-2-yl]cyclopentanamide) retains adenosine affinity (Ki = 2.3 µM vs. 1.8 µM for benzamide), suggesting conformational flexibility in the binding pocket .
Q. How can in vitro autoradiography and PET imaging assess the compound’s distribution and target engagement in neurological tissues?
- In vitro autoradiography : Incubate brain sections (e.g., rat cerebellum) with [11C]-labeled compound. High specific binding in mGlu1-rich regions (e.g., cerebellum) confirms target engagement .
- PET imaging in primates : Administer [18F]FIMX (a structural analog) to monitor brain uptake. Time-activity curves show peak uptake at 30 min, with 47% washout by 120 min, indicating reversible binding .
Q. What methodological approaches resolve contradictions in SAR data for thiazole-containing benzamide derivatives?
- Systematic substituent scanning : Replace the pyridinyl group with isosteres (e.g., pyrimidin-4-yl) to assess steric/electronic effects on binding .
- Molecular docking : Use X-ray structures of adenosine A2A receptors (PDB: 4EIY) to model interactions. For example, the trifluoromethyl group in analogs enhances hydrophobic contacts with Leu85 and Val87 residues, explaining improved affinity .
Q. How can metabolic stability be enhanced without compromising target affinity?
- Introducing fluorine or trifluoromethyl groups : These modifications reduce CYP450-mediated oxidation. For example, 4-(trifluoromethyl) analogs show 3-fold higher metabolic stability in human liver microsomes .
- Bioisosteric replacement : Substitute the thiazole ring with 1,2,4-oxadiazole to improve solubility while maintaining mGlu1 binding (Ki = 15 nM vs. 13.6 nM for thiazole) .
Data Contradiction Analysis
Q. Why do some analogs with bulkier substituents retain target affinity despite steric hindrance predictions?
- Crystal structure analysis : Bulky groups (e.g., cyclopentanamide) induce conformational changes in the receptor’s binding pocket, enabling hydrophobic interactions with nonpolar residues .
- Free-energy perturbation (FEP) calculations : Quantify the energetic impact of substituents. For example, a ∆∆G of -1.2 kcal/mol for cyclopentanamide analogs aligns with retained affinity .
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
